cis-3,5-Dimethylpiperidine

Overview

Description

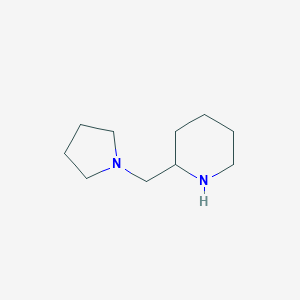

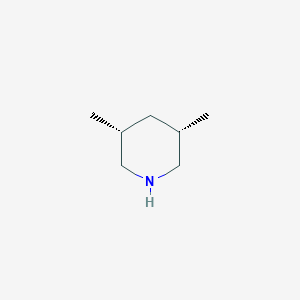

Cis-3,5-Dimethylpiperidine (cis-3,5-DMP) is an important organic compound with a wide range of applications in the pharmaceutical, biotechnology, and chemical industries. It is a cyclic organic compound with a molecular formula of C7H15N and a molecular weight of 115.21 g/mol. cis-3,5-DMP is a colorless liquid with a boiling point of 99.8°C and a melting point of -20.7°C. It is soluble in water and slightly soluble in ethanol.

Scientific Research Applications

Catalytic Applications : A structural mimic for TMP and DA, cis-2,6-dimethylpiperidide (cis-DMP), shows potential in catalysis, catalytic membranes, and processes (Campbell et al., 2010).

Protein Synthesis : The cis proline conformation in synthetic proteins can be retained using 5,5-dimethylproline, thus preventing cis/trans isomerization for more efficient production (An et al., 1999).

Stereochemical Synthesis : A stereoselective synthesis method for cis-3,4-disubstituted piperidines has been developed through ring transformation of 2-(2-mesyloxyethyl)azetidines, offering an alternative for 3,4-disubstituted piperidine preparation (Mollet et al., 2011).

Molecular Studies : Studies on nitrogen inversion equilibrium in cis-3,5-dimethylpiperidine support the observation that H+ and D+ exchange in piperidine salts is exceptionally slow (Booth & Little, 1972).

Luminescence Properties : this compound-incorporated squaraine dyes exhibit efficient solution and crystalline-induced emission behavior with moderate emission and solvatofluorochromism properties (Yu et al., 2021).

Pharmaceutical Applications : Chiral amino alcohol ligands, including cis-2,6-dimethylpiperidine, show high catalytic activity in enantioselective addition of diethylzinc to benzaldehyde (Vidal‐Ferran et al., 1998).

Cancer Research : The trans-isomer of N-nitroso-3,5-dimethylpiperidine is a more potent carcinogen than the cis-isomer, indicating a difference in carcinogenic potency based on isomerism (Lijinsky et al., 1982).

Synthesis of Medicinal Compounds : Pirmenol hydrochloride, a new anti-arrhythmic drug, was synthesized using this compound derivatives (Hicks & Huang, 1983).

Stereochemistry Research : Proton magnetic resonance studies have confirmed the configurations of cis- and trans-2,6-dimethylpiperidine, providing insights into their stereochemistry (Booth et al., 1968).

Safety and Hazards

Mechanism of Action

Target of Action

It has been used as a reactant in the synthesis of various compounds, indicating its potential role in biochemical reactions .

Mode of Action

It is known to be used as a reactant in the synthesis of various compounds , suggesting that it may interact with other molecules to form new compounds.

Biochemical Pathways

It has been used in the synthesis of pure phase zsm-11 using extremely dense gels with minimal water contents , indicating its potential involvement in chemical reactions.

Result of Action

It has been used to investigate the influence of substituents on heterocyclic piperidine as acid corrosion inhibitors for iron , suggesting that it may have some effect at the molecular level.

Properties

IUPAC Name |

(3R,5S)-3,5-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6-3-7(2)5-8-4-6/h6-8H,3-5H2,1-2H3/t6-,7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDWRJRPUIXRFRX-KNVOCYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](CNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296272 | |

| Record name | rel-(3R,5S)-3,5-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14446-75-4 | |

| Record name | rel-(3R,5S)-3,5-Dimethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14446-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-(3R,5S)-3,5-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the conformational preference of cis-3,5-Dimethylpiperidine and how was it determined?

A1: [] Research suggests that this compound exists in a conformational equilibrium, with a slight preference for the conformer where the nitrogen lone pair occupies the axial position (54%) over the equatorial position (46%). This conclusion was drawn from Nuclear Magnetic Resonance (NMR) studies where the amine was mixed with deuterated trifluoroacetic acid (CF3·CO2D). The proportions of resulting configurations with deuterium in axial and equatorial positions allowed researchers to infer the conformational equilibrium. []

Q2: Does the presence of a benzoyl group attached to the nitrogen of this compound influence its conformational behavior?

A2: Yes, introducing a benzoyl group to this compound, forming 1-benzoyl-cis-3,5-dimethylpiperidine, significantly impacts the molecule's conformation. [] Unlike the unsubstituted molecule, the benzoyl derivative adopts a non-coplanar conformation, meaning the phenyl ring and the piperidine ring are not in the same plane. This conformation is favored due to steric interactions between the benzoyl group and the methyl substituents on the piperidine ring.

Q3: How does the conformational behavior of N,N-dialkylbenzamides compare to that of 1-benzoyl-cis-3,5-dimethylpiperidine?

A3: [] Similar to 1-benzoyl-cis-3,5-dimethylpiperidine, ortho-hydroxy substituted N,N-dialkylbenzamides also exhibit a non-coplanar conformation. This suggests that the presence of bulky substituents on both the piperidine ring and the benzamide moiety contributes to the preference for a non-coplanar arrangement to minimize steric hindrance. The energy barriers to rotation around the aryl–C(O) bond in both types of molecules are relatively high (ΔG‡ 7–9 kcal mol–1), indicating restricted rotation and a stable non-coplanar conformation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

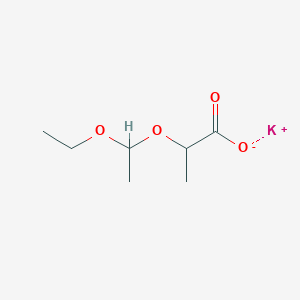

![2-[1-[(2S,3S,4S,6R)-6-[(3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-4-amino-2-methyloxan-3-yl]oxy-3-hydroxybutoxy]propanal](/img/structure/B12411.png)